molecular formula C6H3Cl2I B1582814 1,2-Dichloro-3-iodobenzene CAS No. 2401-21-0

1,2-Dichloro-3-iodobenzene

Cat. No. B1582814
CAS RN: 2401-21-0
M. Wt: 272.89 g/mol
InChI Key: VGJKBWPZBVBXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-iodobenzene is a halo-substituted benzene . It is a crystal-powder substance with a color ranging from white to yellow to red . It has a molecular weight of 272.9 .


Molecular Structure Analysis

The molecular structure of 1,2-Dichloro-3-iodobenzene is represented by the linear formula Cl2C6H3I . The InChI code is 1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H .

It is stored in a refrigerator and shipped at room temperature . It has a boiling point of 123-126 °C/20 mmHg and a melting point of 35-36 °C .

Scientific Research Applications

Synthesis and Organic Transformations

1,2-Dichloro-3-iodobenzene serves as a valuable precursor in various organic transformations. For instance, it is used in the synthesis of derivatives through sequences like regioselective bromination and halogen/metal permutations. These compounds, such as 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, are crucial intermediates in organic synthesis processes (Diemer, Leroux, & Colobert, 2011).

Mechanistic Studies in Chemistry

This compound is used to study mechanistic aspects of chemical reactions. For example, the electrochemical reductive cleavage of carbon-iodine bonds in similar compounds has been analyzed to understand the stepwise and concerted mechanisms in cleavage reactions. This research provides insights into the electron transfer processes and the reorganization energy for the reduction of such compounds (Prasad & Sangaranarayanan, 2005).

Material Science and Engineering

In the field of materials science, derivatives of 1,2-dichloro-3-iodobenzene are used in the synthesis of complex molecular structures. For instance, they are involved in the synthesis of hexa-tert-butylterphenyl derivatives, which are significant in developing advanced materials with specific properties (Bukhryakov et al., 2017).

Crystallography and Molecular Structure Analysis

The study of molecular structures, such as diiodobenzenes, through techniques like X-ray and electron diffraction, also makes use of compounds like 1,2-dichloro-3-iodobenzene. These studies contribute significantly to understanding the molecular and crystal structures of various compounds (Hendricks et al., 1933).

Applications in Organic Synthesis

1,2-Dichloro-3-iodobenzene and its derivatives are employed in the preparation of various organic compounds. For instance, they are used in the synthesis of oxabicyclo compounds, involving complex reactions like cascade C-O/C-C formation (Ngatimin et al., 2013).

Catalysis and Reaction Optimization

This compound plays a role in catalysis and reaction optimization. For example, iodobenzene dichloride, a related compound, acts as a stoichiometric oxidant in the conversion of alcohols to carbonyl compounds, illustrating its importance in fine-tuning chemical reactions (Zhao & Zhang, 2007).

Safety And Hazards

The safety information for 1,2-Dichloro-3-iodobenzene includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

properties

IUPAC Name

1,2-dichloro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2I/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJKBWPZBVBXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178743
Record name 1,2-Dichloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; mp = 35-36 deg C; [Alfa Aesar MSDS]
Record name 1,2-Dichloro-3-iodobenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9896
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,2-Dichloro-3-iodobenzene

CAS RN

2401-21-0
Record name 1,2-Dichloro-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichloro-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-3-iodobenzene
Reactant of Route 2
1,2-Dichloro-3-iodobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dichloro-3-iodobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dichloro-3-iodobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dichloro-3-iodobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dichloro-3-iodobenzene

Citations

For This Compound
28
Citations
HMFZGJ YUAN - 北京化工大学学报, 2007 - researchgate.net
Abstrll. ct: The new pathway for the synthesis of 2, 3-dichlorophenylpiperazine from cheap raw material, 2, 3-dichloroaniline is presented. The hydrogen sulphate salt of 2, 3-…
Number of citations: 0 www.researchgate.net
RM Al‐Zoubi, WK Al‐Jammal… - European Journal of …, 2015 - Wiley Online Library
A variety of 2,3‐diiodinated biphenyl and iodinated meta‐terphenyl derivatives were synthesized by a regioselective Suzuki–Miyaura cross‐coupling reaction of 5‐substituted 1,2,3‐…
A Unsinn, CJ Rohbogner… - Advanced Synthesis & …, 2013 - Wiley Online Library
A convenient and efficient functionalization of polyhaloaromatics via regioselective magnesiation has been developed. Starting from simple, inexpensive but structurally challenging …
Number of citations: 48 onlinelibrary.wiley.com
JA Zoltewicz, JF Bunnett - Journal of the American Chemical …, 1965 - ACS Publications
Seven substituted o-deuteriochlorobenzenes, admixed in known proportions with the corresponding undeuterated chlorobenzenes, have been submitted to interrupted reaction with …
Number of citations: 34 pubs.acs.org
J Barluenga, A Jimenez-Aquino, F Aznar… - Journal of the …, 2009 - ACS Publications
A detailed study of the scope of a new Pd-catalyzed synthesis of indoles from 1,2-dihaloarenes and o-halobenzene sulfonates and imines is described. The cascade reaction comprises …
Number of citations: 202 pubs.acs.org
C Wu, D Wei, X Liu, Z Lin… - Water environment …, 2002 - Wiley Online Library
Octanol‐water partition coefficients (K ow ) of 27 substituted aromatic compounds, including polyhalogenated aromatics, were determined. A molecular connectivity index (MCI), a …
Number of citations: 1 onlinelibrary.wiley.com
Y Nishiyama, H Kawabata, T Nishino, K Hashimoto… - Tetrahedron, 2003 - Elsevier
It was found that lanthanum metal caused the dehalogenation of o-dihalogen substituted arenes and α,α′-dihalogen substituted o-xylenes to generate the corresponding benzynes …
Number of citations: 11 www.sciencedirect.com
K Zhao, PI Dron, J Kaleta, CT Rogers… - Molecular Machines and …, 2014 - Springer
Regular two-dimensional or three-dimensional arrays of mutually interacting dipolar molecular rotors represent a worthy synthetic objective. Their dielectric properties, including …
Number of citations: 27 link.springer.com
L Kobr, K Zhao, Y Shen, RK Shoemaker… - Advanced …, 2013 - Wiley Online Library
Hexagonal tris (o-phenylenedioxy) cyclotriphosphazene (TPP) is used as ahost for organizing dipolar molecular rotor guests into regular trigonal arrays. Inclusion of molecular rotors …
Number of citations: 21 onlinelibrary.wiley.com
UF Röhrig, SR Majjigapu, A Grosdidier… - Journal of medicinal …, 2012 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1) is an important therapeutic target for the treatment of diseases such as cancer that involve pathological immune escape. Starting from the …
Number of citations: 173 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.